![molecular formula C10H18N2O2 B2371527 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid CAS No. 1466530-15-3](/img/structure/B2371527.png)
1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPAC is a cyclic amino acid that is structurally similar to proline, and it has been found to exhibit a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Enantiopure Azetidine-2-Carboxylic Acids Azetidine-2-carboxylic acid (Aze) analogs, including 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid, have been synthesized for studying the influence of conformation on peptide activity. These compounds are significant for their potential applications in understanding peptide activity and structural biology (Sajjadi & Lubell, 2008).
Synthesis of Novel Isomeric Analogs of dl-Proline The synthesis of azetidine-2-carboxylic acid, closely related to 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid, has been used in the production of novel isomeric analogs of dl-Proline. These compounds are important for the study of high molecular weight polypeptides (Soriano, Podraza, & Cromwell, 1980).
Study of Proline Metabolism and Protein Conformation Azetidine-2-carboxylic acid is regularly used in the study of proline metabolism and protein conformation. Its use provides insights into amino acid metabolism and protein folding processes (Verbruggen, van Montagu, & Messens, 1992).
Investigation of Aze in Food Chain Azetidine-2-carboxylic acid's presence in the food chain, particularly in sugar beets, has implications for studying its toxic effects and misincorporation into proteins in place of proline (Rubenstein et al., 2009).
Synthesis of Protected Azetidine Derivatives for Medicinal Chemistry Protected azetidine derivatives, including those similar to 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid, are synthesized for use as building blocks in medicinal chemistry, highlighting their potential in drug discovery and development (Ji, Wojtas, & Lopchuk, 2018).
Growth Inhibitory Activity on Seedlings Azetidine-2-carboxylic acid, structurally related to 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid, has been tested for its growth inhibitory activity on seedlings, particularly in mung beans, signifying its potential use in agricultural and plant biology research (Fowden, 1963).
properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-11-4-2-9(3-5-11)12-6-8(7-12)10(13)14/h8-9H,2-7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZBXHNHYFRAFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CC(C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.